Cas no 384329-61-7 (OXYPEUCEDANIN HYDRATE (P))

OXYPEUCEDANIN HYDRATE (P) structure
OXYPEUCEDANIN HYDRATE (P) structure
Nome del prodotto:OXYPEUCEDANIN HYDRATE (P)
Numero CAS:384329-61-7
MF:C47H74O15
MW:879.081476688385
CID:1080019
PubChem ID:9962786

OXYPEUCEDANIN HYDRATE (P) Proprietà chimiche e fisiche

Nomi e identificatori

    • OXYPEUCEDANIN HYDRATE (P)
    • 17-acetyl-3-((5-((5-((3,5-dihydroxy-4-methoxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4-methoxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4-methoxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-14-hydroxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-12-yl (Z)-2-methylbut-2-enoate
    • P57(P)
    • [(3S,8R,9S,10R,12R,13S,14S,17S)-17-acetyl-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] (E)-2-methylbut-2-enoate
    • Q7117924
    • 384329-61-7
    • P-57
    • p-57As3
    • 870A6Q6XVJ
    • P57AS3
    • UNII-870A6Q6XVJ
    • DTXSID20433336
    • P 57AS3
    • DB06569
    • P57as3 [MI]
    • P 57
    • Inchi: InChI=1S/C47H74O15/c1-12-23(2)43(51)60-35-20-32-31(47(52)18-16-30(24(3)48)46(35,47)8)14-13-28-19-29(15-17-45(28,32)7)59-36-21-33(53-9)40(26(5)56-36)61-37-22-34(54-10)41(27(6)57-37)62-44-39(50)42(55-11)38(49)25(4)58-44/h12-13,25-27,29-42,44,49-50,52H,14-22H2,1-11H3/b23-12+/t25-,26-,27-,29+,30-,31-,32+,33+,34+,35-,36+,37+,38-,39-,40-,41-,42+,44+,45+,46+,47+/m1/s1
    • Chiave InChI: CBMQKMMZBOSHHP-VXXSQTRDSA-N
    • Sorrisi: CC=C(C)C(=O)OC1CC2C(CC=C3C2(CCC(C3)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)OC6C(C(C(C(O6)C)O)OC)O)OC)OC)C)C7(C1(C(CC7)C(=O)C)C)O

Proprietà calcolate

  • Massa esatta: 878.50300
  • Massa monoisotopica: 878.50277165g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 15
  • Conta atomi pesanti: 62
  • Conta legami ruotabili: 13
  • Complessità: 1670
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 21
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.5
  • Superficie polare topologica: 187Ų

Proprietà sperimentali

  • Punto di fusione: 147-152°
  • PSA: 187.13000
  • LogP: 4.69420
  • Rotazione specifica: D20 +12.67° (c = 3 in chloroform)
Fornitori consigliati
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd